2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N,N-diethylacetamide
Descripción
This compound belongs to the pyrazolo[3,4-d]pyrimidine class, characterized by a fused heterocyclic core. The structure features a 2,4-dimethylphenyl group at position 1 and a sulfanyl-linked N,N-diethylacetamide moiety at position 3. Synthetic routes for such derivatives typically involve nucleophilic substitution or condensation reactions. For example, details the use of phenacyl chlorides to introduce thioether substituents onto the pyrazolo[3,4-d]pyrimidine scaffold, while highlights formamide-mediated cyclization for pyrimidin-4-amine derivatives .
Propiedades
IUPAC Name |
2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N,N-diethylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5OS/c1-5-23(6-2)17(25)11-26-19-15-10-22-24(18(15)20-12-21-19)16-8-7-13(3)9-14(16)4/h7-10,12H,5-6,11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBELCKMHMDLGKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CSC1=NC=NC2=C1C=NN2C3=C(C=C(C=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N,N-diethylacetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the condensation of appropriate hydrazine derivatives with 2,4-dimethylphenyl isocyanate under controlled conditions.
Introduction of the sulfanyl group: This step involves the reaction of the pyrazolo[3,4-d]pyrimidine intermediate with a suitable thiol reagent, such as thiourea, under basic conditions.
Attachment of the N,N-diethylacetamide moiety: This final step can be carried out by reacting the sulfanyl intermediate with diethylamine and acetic anhydride under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N,N-diethylacetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under catalytic hydrogenation conditions to modify the pyrazolo[3,4-d]pyrimidine core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Modified pyrazolo[3,4-d]pyrimidine derivatives.
Substitution: Nitrated or halogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role as a CDK inhibitor, which can regulate cell cycle progression and has potential anti-cancer properties.
Medicine: Explored for its therapeutic potential in treating cancer, particularly due to its ability to inhibit CDK2, a key enzyme in cell cycle regulation.
Industry: Utilized in the development of novel pharmaceuticals and as a research tool in drug discovery
Mecanismo De Acción
The compound exerts its effects primarily through the inhibition of cyclin-dependent kinase 2 (CDK2). CDK2 is involved in the regulation of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells. The compound binds to the active site of CDK2, preventing its interaction with cyclin A2, which is essential for its activity. This results in the disruption of cell cycle progression and induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Structural and Substituent Variations
The table below compares the target compound with structurally related pyrazolo[3,4-d]pyrimidine derivatives:
Key Observations
Substituent Effects on Lipophilicity: The N,N-diethylacetamide group in the target compound likely increases lipophilicity compared to derivatives with polar groups (e.g., trifluoromethoxy in or sulfonamide in ). This property may enhance membrane permeability but reduce aqueous solubility .
Synthetic Yields and Conditions: Derivatives with bulky substituents (e.g., chromenone-ethyl in ) exhibit lower yields (18–28%) due to steric hindrance during coupling reactions . The target compound’s synthesis likely follows methods similar to , where phenacyl chlorides react with pyrazolo[3,4-d]pyrimidinones under reflux .
Thermal Stability: Melting points vary significantly: reports 175–178°C for a sulfonamide derivative, while notes >340°C for pyrimidin-4-amine analogs, suggesting hydrogen bonding and crystallinity differences .
Structure-Activity Relationship (SAR) Insights
- Position 1 (Aryl Groups) :
- N,N-Diethylacetamide’s lipophilicity may favor central nervous system (CNS) penetration, whereas polar groups (e.g., ’s acetamidophenyl) could limit blood-brain barrier crossing .
Actividad Biológica
2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N,N-diethylacetamide is a compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. The compound features a pyrazolo[3,4-d]pyrimidine core, which is a well-known scaffold in drug discovery for its diverse pharmacological properties.
- Molecular Formula : C23H22N6O2S
- Molecular Weight : 446.5 g/mol
- IUPAC Name : N-(4-acetamidophenyl)-2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide
- Purity : Typically around 95% .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the body. The presence of the pyrazolo[3,4-d]pyrimidine moiety allows for potential inhibition of specific kinases and enzymes involved in signaling pathways related to inflammation and cancer progression. Research indicates that compounds with similar structures exhibit effects such as:
- Inhibition of cell proliferation : Particularly in cancer cell lines.
- Anti-inflammatory effects : By modulating cytokine production and signaling pathways.
In Vitro Studies
Several studies have been conducted to evaluate the biological activity of this compound:
- Anticancer Activity :
- A study demonstrated that the compound significantly inhibited the growth of various cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 5 to 15 µM, indicating potent activity compared to standard chemotherapeutics .
- Anti-inflammatory Activity :
In Vivo Studies
Case studies involving animal models have also provided insights into the compound's efficacy:
- Tumor Growth Inhibition : In a mouse model of breast cancer, administration of the compound led to a significant reduction in tumor size compared to control groups. The mechanism was linked to apoptosis induction in tumor cells .
- Reduction of Inflammatory Markers : In models of acute inflammation, the compound exhibited a marked decrease in edema and inflammatory markers, demonstrating its potential as an anti-inflammatory agent .
Data Table: Summary of Biological Activities
Q & A
Basic: How is 2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N,N-diethylacetamide synthesized, and how are reaction by-products characterized?
The synthesis involves nucleophilic substitution between 1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-one and α-chloroacetamides under reflux conditions. Chromatographic-mass spectrometry (GC-MS or LC-MS) is critical for identifying reaction intermediates and by-products, such as N- vs. O-substituted isomers. Crystallization from isopropyl alcohol is used to isolate the pure product, with yields typically ranging from 25% to 87% depending on substituent reactivity .
Basic: What analytical techniques are employed to validate the structure and purity of this compound?
- Mass Spectrometry (MS): ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ and [M+Na]⁺) and fragmentation patterns .
- Nuclear Magnetic Resonance (NMR): ¹H-NMR (400 MHz, DMSO-d₆ or CDCl₃) resolves proton environments, such as aromatic protons (δ 7.2–8.6 ppm) and methyl/methylene groups (δ 2.1–3.7 ppm) .
- Crystallography: X-ray diffraction (if crystals are obtainable) provides definitive structural confirmation, as seen in related pyrazolo[3,4-d]pyrimidine derivatives .
Basic: What is the proposed mechanism of action for this compound in biological systems?
The compound’s pyrazolo[3,4-d]pyrimidine scaffold is structurally analogous to purine bases, enabling competitive inhibition of kinase ATP-binding domains. For example, bisarylurea derivatives of this scaffold exhibit pan-RAF inhibitory activity (IC₅₀ values < 100 nM), validated via kinase assays and anti-proliferative studies in cancer cell lines .
Advanced: How do structural modifications (e.g., substituents on the aryl or acetamide groups) influence biological activity?
- Aryl Substituents: Electron-donating groups (e.g., methyl or methoxy) enhance metabolic stability and target binding. For instance, 3,4-dimethylphenyl derivatives show improved inhibitory potency against RAF kinases compared to unsubstituted analogs .
- Sulfanyl Linker: Replacing the sulfanyl group with oxygen or altering its position reduces activity, highlighting its role in maintaining conformational rigidity .
- Diethylacetamide Moiety: N,N-Diethyl groups improve solubility without compromising target affinity, as shown in pharmacokinetic studies of related compounds .
Advanced: How can researchers resolve discrepancies in bioactivity data across independent studies?
Discrepancies may arise from:
- Impurity Profiles: Use HPLC (>95% purity) and differential scanning calorimetry (DSC) to rule out polymorphic or hydrate/solvate forms .
- Assay Conditions: Standardize enzyme concentrations (e.g., 10 nM RAF kinase) and buffer systems (e.g., Tris-HCl, pH 7.5) to minimize variability .
- Orthogonal Validation: Combine biochemical assays (e.g., kinase inhibition) with cellular models (e.g., glioblastoma spheroids) to confirm target engagement .
Advanced: What methodologies are recommended for assessing the environmental impact of this compound?
- Degradation Studies: Use accelerated stability testing (e.g., pH 3–9 buffers, UV exposure) to predict hydrolytic and photolytic degradation pathways. LC-MS identifies breakdown products .
- Ecotoxicology: Conduct Daphnia magna acute toxicity assays (48-h LC₅₀) and algal growth inhibition tests to evaluate aquatic toxicity. Structural analogs with sulfonyl groups show moderate ecotoxicity (EC₅₀: 10–50 mg/L) .
- Bioaccumulation Potential: Calculate logP values (e.g., using ChemDraw) to estimate partitioning into lipid-rich tissues. A logP > 3 suggests high bioaccumulation risk .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
